tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate
Description
tert-Butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a benzylamine substituent at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₆H₂₄N₂O₃ (molecular weight: 292.37 g/mol), and it is listed under CAS number 252574-03-1 . However, commercial availability of this compound has been discontinued, as noted in product catalogs from suppliers like CymitQuimica .
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
ZDIVZXZUIPLHNP-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1: The piperidine ring is functionalized to introduce the hydroxyl group at the 3-position and the benzylamino group at the 4-position. This can be achieved through selective protection and deprotection strategies, followed by nucleophilic substitution reactions.
Step 2: The tert-butyl ester is introduced via esterification reactions, often using tert-butyl chloroformate under basic conditions.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The benzylamino group can undergo reduction to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzylamino group may participate in hydrogen bonding or hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. The tert-butyl ester provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, or ring systems. Key comparisons are summarized below:
Functional Group Variations
Stereochemical and Ring System Modifications
- Pyrrolidine Analogs: The pyrrolidine analog (3S,4S)-3-(benzylamino)-4-hydroxypyrrolidine-1-carboxylate (C₁₅H₂₂N₂O₃) replaces the six-membered piperidine ring with a five-membered pyrrolidine, altering ring strain and conformational flexibility .
- Cyclopropane-Fused Diazepanones: Compounds like tert-butyl (1S,4S,7S)-5-benzyl-7-(4-fluorophenyl)-4-isopropyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ck) feature fused cyclopropane and diazepanone rings, introducing rigidity and unique spatial arrangements for receptor binding .
Characterization Methods
- Mass Spectrometry : ESI-MS data (e.g., m/z 200 [M - Boc]⁺) confirm molecular ion fragmentation patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positions, with hydroxyl protons typically appearing near δ 3.5–4.0 ppm .
Key Research Findings
- Biological Relevance: Piperidine and pyrrolidine derivatives with benzylamino and hydroxyl groups are explored as enzyme inhibitors (e.g., muraymycidine analogs targeting bacterial cell wall synthesis) .
- Stereochemical Impact : The (3S,4S) configuration enhances binding affinity in chiral environments compared to diastereomers like (3R,4S) .
- Synthetic Challenges : Instability of the hydroxyl group under acidic conditions necessitates careful protection-deprotection strategies during synthesis .
Biological Activity
Tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate, with CAS number 1161932-02-0, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 306.40 g/mol
- CAS Number : 1161932-02-0
- Purity : Typically >98% .
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system and immune response modulation. The hydroxypiperidine structure is known to facilitate interactions with neurotransmitter receptors and other cellular targets.
1. Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that it can prevent apoptosis in neuronal cells exposed to toxic agents such as amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.
- Cell Viability Assays :
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, thereby reducing neuroinflammation.
- Cytokine Measurement :
Study on Neurodegenerative Models
In a study involving DBA/1 mice, the compound was administered to evaluate its effects on auto-antibody production in a lupus model. The results indicated that higher doses of the compound reduced auto-antibody titers compared to controls, suggesting an immunomodulatory role .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Activity |
|---|---|---|---|
| This compound | 1161932-02-0 | 306.40 g/mol | Neuroprotective, Anti-inflammatory |
| SL-3111 | Not specified | Not specified | δ-opioid receptor agonist |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. For example, benzylamine can react with a suitably protected piperidine precursor under reflux in i-PrOH, followed by Boc protection . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in analogous syntheses of (3S,4S)-configured carbamates . Purification via column chromatography (silica gel) and recrystallization (methanol/water) ensures stereochemical integrity . Confirmation of stereochemistry requires -NMR coupling constants and X-ray crystallography (using SHELX programs) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer :
- NMR : - and -NMR identify functional groups (e.g., hydroxyl at δ ~3.5 ppm, benzyl protons at δ ~7.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 349.19 for CHNO) .
- IR : Confirms carbonyl (Boc, ~1680 cm) and hydroxyl (~3300 cm) stretches .
Discrepancies in data (e.g., unexpected splitting in NMR) are resolved by repeating syntheses under inert conditions or verifying via X-ray crystallography .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under nitrogen. Use PPE (gloves, goggles) due to potential irritancy (similar to tert-butyl carbamates in SDSs). Avoid prolonged exposure to light/moisture, which may hydrolyze the Boc group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives to enhance biological activity?
- Methodological Answer :
- Docking Studies : Model interactions with targets (e.g., HIV-1 protease) using the hydroxyl and benzylamino groups as hydrogen-bond donors/acceptors .
- QSAR : Correlate substituent effects (e.g., replacing benzyl with nitrobenzyl) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of piperidine conformers in aqueous vs. lipid environments .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Catalysis : Use Pd/C or Raney Ni for reductive amination to minimize side products .
- Solvent Optimization : Replace THF with DCM for Boc protection to improve solubility .
- Workflow : Adopt flow chemistry for stepwise reactions (e.g., amination → protection) to enhance throughput .
Q. How do structural modifications (e.g., replacing benzyl with substituted aryl groups) affect pharmacological properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-nitrobenzyl or 4-fluorobenzyl) via Suzuki coupling or nucleophilic substitution .
- Assays : Test inhibitory activity against enzymes (e.g., proteases) and measure IC values.
- ADMET : Compare logD (octanol/water) and metabolic stability (microsomal assays) to prioritize leads .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2) and plasma (37°C) over 24h .
- Kinetic Analysis : Calculate half-life () using first-order decay models.
- Stabilizers : Co-formulate with cyclodextrins to protect against hydrolysis .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. 50%)?
- Methodological Answer :
- Reaction Conditions : Compare solvent purity (anhydrous vs. technical grade), temperature control (±2°C), and catalyst batch .
- Workup : Assess extraction efficiency (e.g., ethyl acetate vs. DCM) and drying time (NaSO) .
- Validation : Reproduce methods from peer-reviewed protocols (e.g., ) rather than supplier data ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
